molecular formula C19H24ClN5O B11512446 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11512446
M. Wt: 373.9 g/mol
InChI Key: IOASUBWQMKQSDQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structural features, which include a chloro group, a cyclohexenyl-ethyl moiety, and an ethoxy-phenyl group attached to a triazine core.

Preparation Methods

The synthesis of 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclohexenyl-ethyl moiety: This step may involve alkylation or acylation reactions.

    Incorporation of the ethoxy-phenyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of various products.

Scientific Research Applications

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: It can be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N’-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    Atrazine: A widely used herbicide with a similar triazine core but different substituents.

    Simazine: Another herbicide with structural similarities but distinct functional groups.

    Melamine: A triazine derivative used in the production of resins and plastics.

Properties

Molecular Formula

C19H24ClN5O

Molecular Weight

373.9 g/mol

IUPAC Name

6-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H24ClN5O/c1-2-26-16-10-8-15(9-11-16)22-19-24-17(20)23-18(25-19)21-13-12-14-6-4-3-5-7-14/h6,8-11H,2-5,7,12-13H2,1H3,(H2,21,22,23,24,25)

InChI Key

IOASUBWQMKQSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CCCCC3)Cl

Origin of Product

United States

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